REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][C:17]1=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C.[BH4-].[Na+]>ClCCCl>[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
495 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
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Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
After 2 h stirring at 15° C. and another 2 h at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to a temperature below 15° C
|
Type
|
ADDITION
|
Details
|
To the stirred solution is added slowly
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (500 ml) and water (700 ml) are added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |